2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide
Overview
Description
2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a fluorophenyl group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide typically involves the following steps:
Acylation: The formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Reduction: Formation of 2-(4-aminophenyl)-N-(4-methyl-2-nitrophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide involves interactions with specific molecular targets. The nitro and fluorine groups can influence the compound’s reactivity and interactions with biological molecules. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(4-methyl-2-nitrophenyl)acetamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide can impart unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine and bromine analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-10-2-7-13(14(8-10)18(20)21)17-15(19)9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPBXPAKSODQFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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